molecular formula C10H13NO2 B8547045 4-amino-2-methylBenzeneacetic acid methyl ester

4-amino-2-methylBenzeneacetic acid methyl ester

Cat. No. B8547045
M. Wt: 179.22 g/mol
InChI Key: ILCPOUOTAUBTMT-UHFFFAOYSA-N
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Patent
US08648110B2

Procedure details

To a solution of 2-methyl-4-nitro phenylacetic acid methyl ester (10 mmol) in dry THF (20 mL) and methyl alcohol (20 mL), ammonium formate (0.1 mol) and 10% Pd/C (0.5 g) have been added and the resulting mixture has been left stirring for 3 h, until complete disappearance of the starting reagent. The catalyst has been filtered off and the filtrate evaporated under vacuum to give 2-methyl-4-amino phenylacetic acid methyl ester as a waxy solid (9.22 mmol).
Quantity
10 mmol
Type
reactant
Reaction Step One
Quantity
0.1 mol
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
0.5 g
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3](=[O:15])[CH2:4][C:5]1[CH:10]=[CH:9][C:8]([N+:11]([O-])=O)=[CH:7][C:6]=1[CH3:14].C([O-])=O.[NH4+]>C1COCC1.CO.[Pd]>[CH3:1][O:2][C:3](=[O:15])[CH2:4][C:5]1[CH:10]=[CH:9][C:8]([NH2:11])=[CH:7][C:6]=1[CH3:14] |f:1.2|

Inputs

Step One
Name
Quantity
10 mmol
Type
reactant
Smiles
COC(CC1=C(C=C(C=C1)[N+](=O)[O-])C)=O
Name
Quantity
0.1 mol
Type
reactant
Smiles
C(=O)[O-].[NH4+]
Name
Quantity
20 mL
Type
solvent
Smiles
C1CCOC1
Name
Quantity
20 mL
Type
solvent
Smiles
CO
Name
Quantity
0.5 g
Type
catalyst
Smiles
[Pd]

Conditions

Stirring
Type
CUSTOM
Details
stirring for 3 h, until complete disappearance of the starting reagent
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WAIT
Type
WAIT
Details
the resulting mixture has been left
FILTRATION
Type
FILTRATION
Details
The catalyst has been filtered off
CUSTOM
Type
CUSTOM
Details
the filtrate evaporated under vacuum

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
COC(CC1=C(C=C(C=C1)N)C)=O
Name
Type
product
Smiles
Measurements
Type Value Analysis
AMOUNT: AMOUNT 9.22 mmol
YIELD: CALCULATEDPERCENTYIELD 92.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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